

Spectroscopic Data of Ethylene Glycol Diacetate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethylene glycol diacetate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethylene glycol diacetate**, a widely used solvent and chemical intermediate. The information presented herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **ethylene glycol diacetate**, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **ethylene glycol diacetate** is characterized by two distinct signals corresponding to the methyl and methylene protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.08	Singlet	6Н	Methyl protons (2 x - COCH₃)
~4.28	Singlet	4H	Methylene protons (- OCH ₂ CH ₂ O-)

¹³C NMR Spectroscopic Data.[1][2]

The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl, methylene, and methyl carbons.

Chemical Shift (δ) ppm	Assignment
~170.7	Carbonyl carbon (-C=O)
~62.3	Methylene carbon (-OCH ₂)
~20.8	Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **ethylene glycol diacetate** is dominated by a strong absorption band due to the carbonyl stretch of the ester groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Medium	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1040	Strong	C-O stretch (ester)

Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique for volatile compounds like **ethylene glycol diacetate**. The fragmentation pattern provides valuable structural information. [1][2]

Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
43	High	[CH₃CO]+ (Base Peak)
87	Moderate	[M - OCOCH₃]+
103	Low	[M - CH₃CO] ⁺
146	Low	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

4.1.1. Sample Preparation:

- Dissolve approximately 10-20 mg of ethylene glycol diacetate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.



- Acquire the ¹H NMR spectrum using a standard pulse sequence.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- 4.2.1. Sample Preparation (Neat Liquid):
- Place a drop of liquid ethylene glycol diacetate onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
- Carefully place a second salt plate on top to create a thin liquid film.[3]
- Ensure there are no air bubbles trapped between the plates.
- 4.2.2. Data Acquisition:
- Place the salt plates in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

- 4.3.1. Sample Introduction:
- For a pure liquid sample, a direct insertion probe or a gas chromatography (GC) inlet can be used.
- If using GC-MS, dissolve a small amount of **ethylene glycol diacetate** in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., $1 \mu L$) of the solution into the GC.



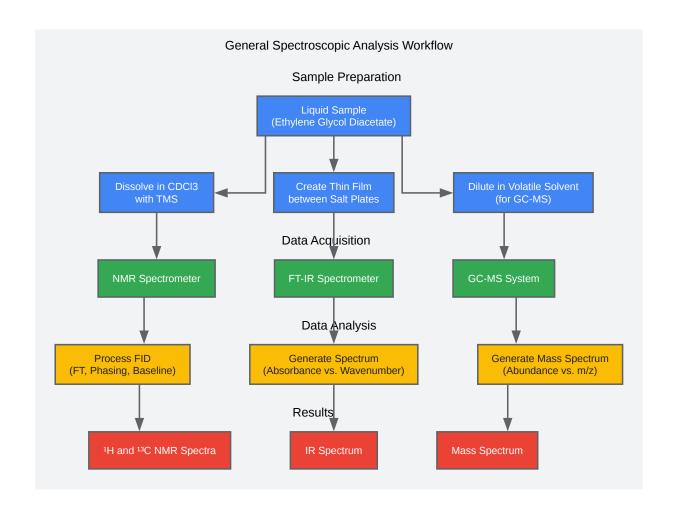
4.3.2. Data Acquisition:

- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[1][4]
- The resulting ions are accelerated and separated by the mass analyzer based on their massto-charge ratio.
- A detector records the abundance of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **ethylene glycol diacetate**.





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Caption: General workflow for spectroscopic analysis.

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